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Compound of Interest

Compound Name: JYQ-173

Cat. No.: B15541757 Get Quote

Initial research has not yielded specific information on a compound designated JYQ-173.

Extensive searches of chemical and biological databases for "JYQ-173" did not provide any

relevant results. It is possible that this designation is an internal project code, a very recent

discovery not yet in the public domain, or a misnomer.

This guide will instead focus on a compound with a similar designation, CDZ173 (Leniolisib), a

potent and selective phosphoinositide 3-kinase δ (PI3Kδ) inhibitor.[1][2] This will serve as an

illustrative example of the kind of in-depth technical information that would be provided for a

compound like JYQ-173, should data become available. Leniolisib is a clinically relevant

molecule with a well-documented discovery and development process.[1][3][4]

Introduction to CDZ173 (Leniolisib)
CDZ173, also known as Leniolisib, is an orally bioavailable, selective inhibitor of the delta

isoform of the phosphoinositide 3-kinase (PI3Kδ).[1][3] The PI3K pathway is a critical signaling

cascade involved in cell proliferation, survival, and differentiation.[5] The δ isoform of PI3K is

primarily expressed in hematopoietic cells and plays a crucial role in the function of B and T

lymphocytes.[1][5] This selective expression profile makes PI3Kδ an attractive therapeutic

target for a variety of immunological disorders and hematological malignancies.[2][4]

Leniolisib has been approved for the treatment of activated phosphoinositide 3-kinase delta

syndrome (APDS), a rare primary immunodeficiency.[3]
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Discovery of CDZ173
The discovery of CDZ173 stemmed from a lead optimization program aimed at identifying

novel, potent, and selective PI3Kδ inhibitors with favorable pharmacokinetic properties. The

starting point was a series of 4,6-diaryl quinazolines which, while potent, suffered from high

lipophilicity.

The key steps in the discovery process were:

Scaffold Hopping: The quinazoline core was replaced with a less lipophilic 5,6,7,8-

tetrahydropyrido[4,3-d]pyrimidine scaffold.[1]

Side Chain Modification: One of the aryl groups was substituted with a pyrrolidine-3-amine

moiety to improve aqueous solubility and other ADME (Absorption, Distribution, Metabolism,

and Excretion) properties.[1]

Lipophilicity Adjustment: Fine-tuning of the molecule's lipophilicity led to the identification of

CDZ173 as a clinical candidate with an optimal balance of potency, selectivity, and drug-like

properties.[1]

Synthesis of CDZ173
The synthesis of CDZ173 involves a multi-step process. A representative synthetic route is

outlined below.

Experimental Protocol: Synthesis of CDZ173
A detailed, step-by-step protocol for the synthesis of CDZ173 is proprietary and not fully

disclosed in the public literature. However, a general synthetic strategy can be inferred from

related publications. The synthesis would likely involve the construction of the

tetrahydropyrido[4,3-d]pyrimidine core followed by the sequential addition of the side chains

through coupling reactions.

Workflow for a potential synthetic route:
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Caption: A potential synthetic workflow for CDZ173.

Biological Activity and Quantitative Data
CDZ173 is a highly potent and selective inhibitor of PI3Kδ. Its biological activity has been

characterized in a variety of in vitro and in vivo assays.

Table 1: In Vitro Potency and Selectivity of CDZ173
Target IC50 (nM)

PI3Kδ 11

PI3Kα 1,300

PI3Kβ 2,100

PI3Kγ 290

Data adapted from Hoegenauer et al., 2017. IC50 values represent the concentration of the

compound required to inhibit 50% of the enzyme's activity.

Table 2: Cellular Activity of CDZ173
Assay Cell Type IC50 (nM)

B-cell receptor-induced pAkt Ramos B-cells 39

T-cell receptor-induced pAkt Jurkat T-cells 55

Data adapted from Hoegenauer et al., 2017.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 7 Tech Support

https://www.benchchem.com/product/b15541757?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15541757?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Mechanism of Action and Signaling Pathway
CDZ173 exerts its therapeutic effect by inhibiting the PI3Kδ signaling pathway. In immune cells,

activation of cell surface receptors (such as the B-cell receptor or T-cell receptor) leads to the

recruitment and activation of PI3Kδ. PI3Kδ then phosphorylates phosphatidylinositol (4,5)-

bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts

as a second messenger, recruiting and activating downstream effectors like Akt and BTK,

which in turn regulate cellular processes such as proliferation, survival, and differentiation. By

inhibiting PI3Kδ, CDZ173 blocks the production of PIP3 and downstream signaling, leading to a

reduction in immune cell activation.

PI3Kδ Signaling Pathway
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Caption: The PI3Kδ signaling pathway and the inhibitory action of CDZ173.

Conclusion
While information on the specific compound JYQ-173 is not currently available, the detailed

exploration of CDZ173 (Leniolisib) provides a comprehensive framework for what a technical
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guide on a novel compound would entail. The discovery, synthesis, and biological

characterization of such molecules are complex, multi-faceted processes that are crucial for the

development of new therapeutics. Should information on JYQ-173 become public, a similar in-

depth analysis would be warranted.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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